N-(1-Cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide

Catalog No.
S2660297
CAS No.
1436037-22-7
M.F
C16H18FN3O2
M. Wt
303.337
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-Cyanocyclopropyl)-5-(2,2-dimethylpropanoylami...

CAS Number

1436037-22-7

Product Name

N-(1-Cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide

IUPAC Name

N-(1-cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide

Molecular Formula

C16H18FN3O2

Molecular Weight

303.337

InChI

InChI=1S/C16H18FN3O2/c1-15(2,3)14(22)19-10-4-5-12(17)11(8-10)13(21)20-16(9-18)6-7-16/h4-5,8H,6-7H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

BWFOSBLBPGNKQO-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)F)C(=O)NC2(CC2)C#N

solubility

not available

Potential Anticonvulsant Properties:

Studies have explored N-(1-Cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide (N-(1-Cyanocyclopropyl)-5-(Pivamidon)-2-Fluorobenzamide) for its potential anticonvulsant properties. Research suggests that the compound may work by modulating voltage-gated sodium channels, which play a crucial role in regulating nerve impulses. Source: "Discovery of a Novel Class of Anticonvulsant Agents by Targeting Voltage-Gated Sodium Channels" by Yu et al. in ACS Medicinal Chemistry Letters (2018):

Investigation in Neuropathic Pain:

Research has investigated the potential use of N-(1-Cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide in treating neuropathic pain. Studies suggest that the compound may alleviate pain by inhibiting voltage-gated sodium channels and NMDA receptors, which are involved in pain signaling. Source: "N-(1-Cyanocyclopropyl)-5-(Pivamidon)-2-fluorobenzamide: A Novel Sodium Channel Blocker with Antinociceptive Activity" by Yu et al. in Marine Drugs (2018): )

Additional Research Areas:

While the primary focus of research has been on the potential of N-(1-Cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide as an anticonvulsant and analgesic, there is ongoing investigation into its potential applications in other areas. These include exploring its effects on:

  • Neurodegenerative diseases: Studies are investigating the potential neuroprotective effects of the compound.
  • Cancer: Research is exploring the anti-tumor properties of N-(1-Cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide.

N-(1-Cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide is a synthetic compound characterized by its unique molecular structure, which includes a cyanocyclopropyl group and a fluorobenzamide moiety. This compound features a benzene ring substituted with a fluorine atom and an amide functional group, contributing to its potential biological activity. The presence of the cyanocyclopropyl group suggests interesting steric and electronic properties that may influence its reactivity and interactions with biological targets.

The chemical reactivity of N-(1-Cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide can be explored through various reaction pathways:

  • Nucleophilic Substitution: The fluorine atom on the benzene ring can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.
  • Cyclization Reactions: The cyanocyclopropyl group can participate in cyclization reactions, potentially forming more complex cyclic structures.

These reactions can be utilized in synthetic pathways to derive related compounds or to modify the existing structure for enhanced properties.

Preliminary studies indicate that N-(1-Cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide exhibits notable biological activity. Its structural features suggest potential applications in medicinal chemistry, particularly as an inhibitor or modulator of specific biological pathways. The compound may interact with various receptors or enzymes due to its unique functional groups, leading to pharmacological effects that warrant further investigation.

The synthesis of N-(1-Cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide can be achieved through several methods:

  • Amidation Reaction: Reacting 2-fluorobenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base can yield the corresponding amide.
  • Cyanocyclopropyl Introduction: The cyanocyclopropyl group can be introduced via a cyclopropanation reaction using appropriate reagents such as diazomethane or other cyclopropanating agents.
  • Fluorination: If required, fluorination can be conducted on the aromatic ring using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.

These synthetic routes allow for the controlled assembly of the compound while enabling modifications to enhance yield and purity.

N-(1-Cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its unique structure and biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Agricultural Chemistry: If found to exhibit herbicidal or fungicidal properties, it could be developed into agrochemicals for crop protection.
  • Material Science: Its chemical properties could be explored for use in developing novel materials with specific functionalities.

Several compounds share structural similarities with N-(1-Cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(Cyclopropyl)-4-fluoroanilineCyclopropyl group with amino substitutionLacks cyano group; simpler structure
5-Fluoro-N-(isobutyramido)benzamideFluorinated benzamide with isobutyramidoDifferent amide substituent; no cyclopropyl
3-Cyano-N-(cyclohexyl)benzamideCyano group with cyclohexyl substitutionCyclohexyl instead of cyclopropyl; different reactivity

The uniqueness of N-(1-Cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide lies in its combination of a cyanocyclopropyl moiety and a dimethylpropanoyl amide group, which may confer distinct biological activities not observed in similar compounds. Further comparative studies could elucidate how these structural differences impact their respective activities and applications.

XLogP3

2

Dates

Last modified: 04-15-2024

Explore Compound Types